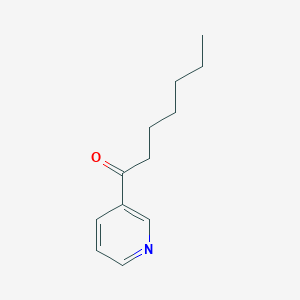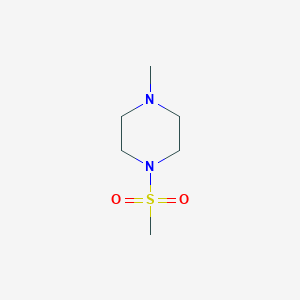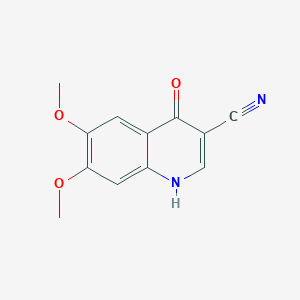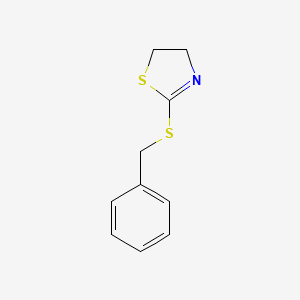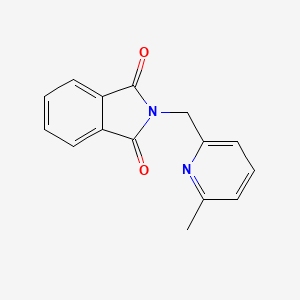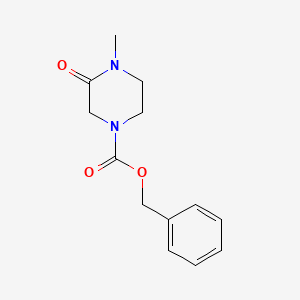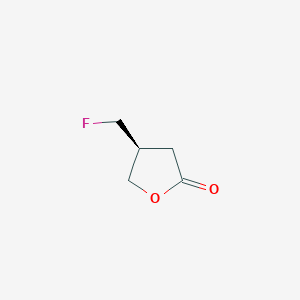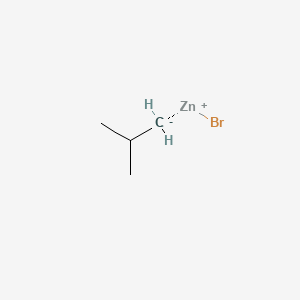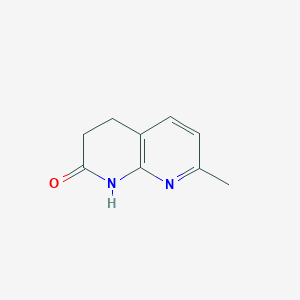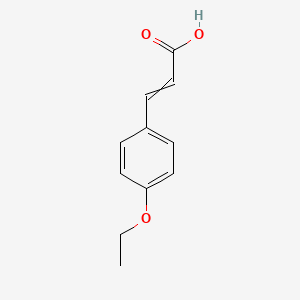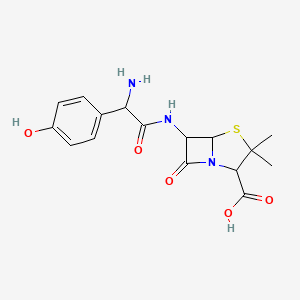
L-Amoxicillin
概要
説明
L-Amoxicillin is a complex organic compound with significant applications in the field of medicine. This compound is known for its broad-spectrum antibacterial properties and is commonly used in the treatment of various bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Amoxicillin involves several steps. One common method includes the reaction of 6-aminopenicillanic acid with 4-hydroxyphenylglycine under specific conditions to form the desired compound . The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions can be precisely controlled. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
L-Amoxicillin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may result in compounds with different functional groups .
科学的研究の応用
L-Amoxicillin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on bacterial cell walls and its potential use in developing new antibiotics.
Medicine: Widely used as an antibiotic to treat bacterial infections.
Industry: Used in the production of various pharmaceutical products.
作用機序
The mechanism of action of L-Amoxicillin involves inhibiting the synthesis of bacterial cell walls. This compound targets specific enzymes involved in the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of bacterial cell walls. By inhibiting these enzymes, the compound disrupts the cell wall synthesis, leading to the lysis and death of the bacterial cells .
類似化合物との比較
Similar Compounds
Ampicillin: Another broad-spectrum antibiotic with a similar mechanism of action.
Amoxicillin: A derivative of ampicillin with improved absorption and efficacy.
Penicillin G: A naturally occurring antibiotic with a narrower spectrum of activity.
Uniqueness
L-Amoxicillin is unique due to its broad-spectrum activity and its ability to target a wide range of bacterial species. Its chemical structure allows for better absorption and stability compared to other similar compounds .
特性
分子式 |
C16H19N3O5S |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24) |
InChIキー |
LSQZJLSUYDQPKJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)-](/img/structure/B8816693.png)
![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/structure/B8816699.png)
